molecular formula C5H2Br2IN B1455157 2,6-Dibromo-3-iodopyridine CAS No. 1032582-80-1

2,6-Dibromo-3-iodopyridine

Cat. No. B1455157
CAS RN: 1032582-80-1
M. Wt: 362.79 g/mol
InChI Key: KULZLYLYQOLOJW-UHFFFAOYSA-N
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Description

“2,6-Dibromo-3-iodopyridine” is a chemical compound with the empirical formula C5H2Br2IN . It has a molecular weight of 362.789 Da .


Synthesis Analysis

The synthesis of “this compound” and similar compounds is a topic of interest in the field of chemistry . For instance, the synthesis of fluoropyridines, which are similar to “this compound”, involves complex reactions such as the Umemoto reaction and the Balts-Schiemann reaction .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C5H2Br2IN/c6-4-2(6)1-3(9)5(8)10-4/h1H,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps . For example, the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a density of 2.6±0.1 g/cm3 and a boiling point of 335.9±37.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Coordination Chemistry

2,6-Dibromo-3-iodopyridine plays a crucial role in the synthesis and coordination chemistry of various compounds. For instance, it is involved in the production of ligands like 2,6-di(pyrazol-1-yl)pyridine, which are significant in creating luminescent lanthanide compounds used in biological sensing, and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Iodination of Pyridine Derivatives

The iodination of pyridine derivatives, such as 5,6-di(arylamino)pyridine-2,3-diones, is facilitated by compounds like this compound. This method offers advantages like mild reaction conditions and high product yield, which are significant in medical applications including drug and diagnostic aids, and radiolabeled compounds (Xie et al., 2012).

Selective Functionalization

This compound is integral in the selective functionalization of dichloropyridines, which is crucial for creating various organic compounds. This process involves the treatment with lithium diisopropylamide to form lithiated intermediates, essential in organic synthesis (Marzi, Bigi, & Schlosser, 2001).

Homogeneous Catalytic Aminocarbonylation

In the field of homogeneous catalytic aminocarbonylation, this compound is used to produce N-substituted nicotinamides and other compounds of biological importance. This involves palladium-catalyzed reactions with primary and secondary amines, demonstrating its versatility in organic synthesis (Takács et al., 2007).

Synthesis of Bioactive Compounds

It's also pivotal in synthesizing 2-aminopyridines, which are key structural cores of bioactive natural products and organic materials. The versatility of this compound in these syntheses highlights its importance in medicinal chemistry (Bolliger, Oberholzer, & Frech, 2011).

Research in Fluorous Pyridines

Research involving the synthesis and reactivity of fluorous pyridines, which have applications in solid-state, liquid crystal, and ionic liquid-phase properties, often utilize this compound. Its role in these studies contributes to advancements in materials science (Rocaboy, Hampel, & Gladysz, 2002).

Catalytic Applications

This compound is also used in catalytic applications, especially in reactions involving terpyridines and their transition metal complexes. These applications span across various fields, including materials science, biomedicine, and organometallic catalysis (Winter, Newkome, & Schubert, 2011).

Mechanism of Action

The mechanism of action of “2,6-Dibromo-3-iodopyridine” in chemical reactions is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift .

Safety and Hazards

“2,6-Dibromo-3-iodopyridine” is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Eye Dam. 1 according to the GHS classification . It is harmful if swallowed, causes serious eye damage, and is very toxic to aquatic life .

Future Directions

The future directions in the study of “2,6-Dibromo-3-iodopyridine” and similar compounds involve the development of new synthesis methods and the exploration of their potential applications in various fields such as medicine and agriculture .

properties

IUPAC Name

2,6-dibromo-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2IN/c6-4-2-1-3(8)5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULZLYLYQOLOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679600
Record name 2,6-Dibromo-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1032582-80-1
Record name 2,6-Dibromo-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,6-dibromo-3-iodopyridine a valuable building block in the synthesis of thiopeptide antibiotics like amythiamicin and GE2270 A?

A1: this compound serves as a versatile precursor for constructing the central 2,3,6-trisubstituted pyridine ring found in many thiopeptide antibiotics [, ]. Its structure allows for the sequential introduction of different substituents through selective cross-coupling reactions.

  • Regioselective Metalation: The iodine atom at the 3-position can be selectively metalated, enabling the introduction of the "Southern" fragment via Negishi cross-coupling [, ].
  • Subsequent Functionalization: The remaining bromine atoms at the 2- and 6-positions can then be utilized for further Negishi or Stille cross-coupling reactions to install the "Eastern" and "Northern" fragments of the target molecules [, ].

Q2: What type of cross-coupling reactions are typically employed with this compound in these syntheses, and why?

A2: Both Negishi and Stille cross-coupling reactions are employed with this compound in the synthesis of amythiamicin and GE2270 A [, ].

  • Negishi Cross-coupling: This reaction is often preferred for introducing fragments at the 3- and 6-positions of the pyridine ring. The use of organozinc reagents allows for milder reaction conditions and better functional group tolerance compared to other cross-coupling reactions. [, ]
  • Stille Cross-coupling: This reaction is utilized for macrolactam ring closure in the synthesis of both amythiamicin C and GE2270 A. [, ] The reaction proceeds through the coupling of an aryl or vinyl stannane with an aryl or vinyl halide, forming a new carbon-carbon bond.

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